molecular formula C12H16O2 B2626949 (1R,2R)-2-(benzyloxy)cyclopentan-1-ol CAS No. 113625-73-3

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol

Cat. No.: B2626949
CAS No.: 113625-73-3
M. Wt: 192.258
InChI Key: ZLAPGVQTWHCDPT-VXGBXAGGSA-N
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Description

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol is a chiral organic compound featuring a cyclopentane ring substituted with a benzyloxy group and a hydroxyl group. The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which is commercially available.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Protection: The hydroxyl group of cyclopentanol is protected using a suitable protecting group, such as a silyl ether.

    Benzylation: The protected cyclopentanol is then subjected to benzylation using benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or catalytic transfer hydrogenation.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products

    Oxidation: (1R,2R)-2-(benzyloxy)cyclopentanone.

    Reduction: (1R,2R)-2-(hydroxy)cyclopentan-1-ol.

    Substitution: Various substituted cyclopentanols depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(benzyloxy)cyclopentan-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group could play a role in binding interactions, while the hydroxyl group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(methoxy)cyclopentan-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (1R,2R)-2-(ethoxy)cyclopentan-1-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.

    (1R,2R)-2-(phenoxy)cyclopentan-1-ol: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions

Properties

IUPAC Name

(1R,2R)-2-phenylmethoxycyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPGVQTWHCDPT-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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